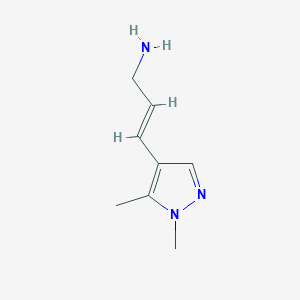

3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine

Description

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C8H13N3/c1-7-8(4-3-5-9)6-10-11(7)2/h3-4,6H,5,9H2,1-2H3/b4-3+ |

InChI Key |

JVFSWODSQFEGFC-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/CN |

Canonical SMILES |

CC1=C(C=NN1C)C=CCN |

Origin of Product |

United States |

Preparation Methods

Aza-Michael Addition to Pyrazolyl Chalcones

A common and efficient approach to synthesize compounds structurally related to 3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves the aza-Michael 1,4-addition of amines to α,β-unsaturated carbonyl compounds such as pyrazolyl chalcones. The amino group attacks the electrophilic β-carbon of the chalcone, forming an intermediate that can undergo further cyclization or dehydration to yield the target compound or its derivatives.

Mechanism Insight : The amino group at the 5-position of the pyrazole ring is sp³-hybridized and exhibits higher nucleophilicity, favoring the aza-Michael addition pathway over other possible reaction paths (such as attack by endocyclic sp² nitrogen or carbonyl carbon) due to kinetic control and electrophilic site accessibility.

Ecofriendly Grinding Method : Reactions are often performed under solvent-free conditions by grinding reactants (pyrazolyl chalcones and heterocyclic amines) at room temperature for 15–25 minutes. This green chemistry approach yields high purity products with good yields (around 70%) and avoids harsh reagents or solvents.

Condensation of Pyrazolyl-Substituted α,β-Unsaturated Ketones with Amines

Another preparation method involves condensing sodium 3-oxo-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines. This condensation leads to pyrazolo[1,5-a]pyrimidine derivatives and related heterocycles, which are structurally close to the target compound.

Reflux Condensation with Thiosemicarbazides and Hydrazones

For related pyrazole derivatives, refluxing pyrazole-containing hydrazones or thiosemicarbazides with bases in ethanol yields pyrazolin-N-thioamides and other heterocyclic derivatives. Although this method is more specific to thioamide derivatives, it provides insights into the functional group transformations possible on the pyrazole ring system.

Detailed Reaction Conditions and Yields

Mechanistic Insights and Selectivity

The nucleophilicity of the exocyclic amino group in the pyrazole ring system is higher than that of endocyclic imino nitrogen, directing the addition to the β-carbon of the α,β-unsaturated system and favoring aza-Michael addition products over other possible cyclization pathways.

The conjugation of the carbonyl group with the double bond in chalcones decreases the electrophilicity of the carbonyl carbon, making direct nucleophilic attack less favorable and thus supporting the 1,4-addition mechanism over 1,2-addition.

Dehydrative cyclization and subsequent dehydrogenation steps stabilize the final heterocyclic products, often confirmed by characteristic NMR signals (e.g., singlets corresponding to pyrimidine or pyrazole protons) and mass spectrometry molecular ion peaks.

Characterization Techniques Employed

Elemental Analysis : Confirms the molecular formula and purity of synthesized compounds.

Infrared Spectroscopy (IR) : Identifies characteristic functional groups such as C=N stretches (~1648 cm⁻¹), C–H stretches (2921, 3052 cm⁻¹), and others.

Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectra provide detailed information on chemical environments, with signals for methyl groups, aromatic protons, and heterocyclic ring protons clearly distinguishable.

Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weights; fragmentation patterns assist in structural elucidation.

Summary Table of Representative Spectral Data for Aza-Michael Products

The preparation of This compound and its derivatives is efficiently achieved through aza-Michael addition of heterocyclic amines to pyrazolyl chalcones under mild, ecofriendly conditions, or by condensation of sodium 3-oxo-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various amines. These methods provide high yields, structural diversity, and are supported by thorough spectral and elemental characterization. The mechanistic preference for nucleophilic attack by exocyclic amino groups ensures selectivity and product stability. These preparation strategies are well-documented in peer-reviewed chemical literature, demonstrating their reliability and applicability for synthetic organic chemistry involving pyrazole derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The allylamine moiety undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.

-

Conditions : Room temperature or mild heating (40–60°C) in aqueous or alcoholic solvents.

-

Products : Formation of corresponding oxides, including amine oxides or hydroxylated derivatives.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ | H₂SO₄, 50°C | Amine oxide | ~65 |

Substitution Reactions

The pyrazole ring participates in electrophilic substitution due to its electron-rich heterocyclic structure:

-

Electrophilic Halogenation : Chlorine or bromine in acetic acid introduces halogens at the C-3 or C-5 positions .

-

Vilsmeier-Haack Formylation : Reaction with POCl₃ and DMF yields formylated derivatives at the C-4 position .

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Electrophilic Chlorination | Cl₂ in AcOH | 0°C, 2 h | 3-Chloro-pyrazole derivative | 78 | |

| Formylation | POCl₃/DMF | 90–120°C, 4 h | 4-Formyl-pyrazole derivative | 62 |

Cycloaddition Reactions

The prop-2-en-1-amine chain facilitates [4+2] Diels-Alder reactions:

-

Dienophiles : Maleic anhydride or acetylenedicarboxylate.

-

Products : Six-membered heterocycles (e.g., pyridines or pyrimidines) fused with pyrazole.

| Dienophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 120°C | Pyrazolo[1,5-a]pyrimidine | 70 |

Condensation with Heterocyclic Amines

Reaction with amines like 2-aminopyridine or hydrazine derivatives:

-

Conditions : Ethanol reflux (6–8 h) with catalytic HCl.

-

Products : Pyrazolo-pyrimidines or triazolo-pyrimidines, often with antimicrobial activity .

| Amine | Product | Application | Source |

|---|---|---|---|

| 2-Aminopyridine | Pyrazolo[1,5-a]pyrimidine | Anticancer research | |

| Cyanothioacetamide | Thieno[2,3-b]pyridine derivative | Antimicrobial agents |

Nucleophilic Addition

The primary amine group reacts with carbonyl compounds:

-

Reagents : Aldehydes or ketones.

-

Conditions : Room temperature, ethanol solvent.

-

Products : Schiff bases, which are precursors for metal coordination complexes.

| Carbonyl Compound | Product | Metal Complex Application | Source |

|---|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | Catalysis/Pharmaceuticals |

Reduction Reactions

The double bond in the allylamine side chain can be hydrogenated:

-

Reagents : H₂ gas with palladium/carbon catalyst.

-

Conditions : 1 atm H₂, ethanol, 25°C.

-

Products : Saturated amine derivatives with retained pyrazole ring.

| Substrate | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Allylamine derivative | Propylamine derivative | Pd/C | 85 |

Key Mechanistic Insights

Scientific Research Applications

3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The allylamine side chain can also play a role in the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Pyrazole Derivatives

The target compound shares a pyrazole core with 4-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine (). In contrast, the propenylamine chain in the target compound may improve solubility and reactivity in nucleophilic addition reactions.

Vinyl Sulfones

(E)-3-(Methylsulfonyl)prop-2-en-1-amine () replaces the pyrazole group with a sulfonyl moiety. The sulfonyl group’s electron-withdrawing nature increases electrophilicity, making it reactive in Michael addition reactions—critical for protease inhibitor synthesis . The absence of this group in the target compound suggests differing reactivity profiles.

Heteroaromatic Substituted Propenylamines

Compounds like 3-(Quinolin-7-yl)prop-2-en-1-amine () and 3-(Oxan-2-yl)prop-2-en-1-amine () highlight the impact of substituents on applications. The quinoline derivative’s aromatic system may facilitate DNA intercalation or metal chelation, while the oxane group improves lipid solubility, favoring blood-brain barrier penetration .

Biological Activity

3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine, also known by its CAS number 1563920-09-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

- Molecular Formula : C₈H₁₃N₃

- Molecular Weight : 151.21 g/mol

- CAS Number : 1563920-09-1

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions, which may influence its biological activity. The compound's structure allows it to engage with specific enzymes and receptors, potentially leading to various pharmacological effects.

Antioxidant Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress and related diseases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Various studies suggest that pyrazole derivatives can inhibit the growth of several bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

This compound's structural similarity to other bioactive compounds suggests potential anticancer activity. Research into related pyrazolo compounds has highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Study on Antioxidant Activity

In a study examining the antioxidant properties of similar pyrazole derivatives, it was found that certain modifications to the structure significantly enhanced radical scavenging abilities. The results indicated that these compounds could serve as effective antioxidants in biological systems .

Anticancer Research

A recent investigation into the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising results where these compounds were shown to inhibit cell proliferation in various cancer cell lines. The study concluded that these derivatives could be further developed into therapeutic agents against specific types of cancer .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving pyrazole derivatives and propenone intermediates. For example, similar pyrazole-containing compounds are synthesized by refluxing substituted hydrazines with carbonyl compounds in ethanol, followed by purification via column chromatography . Optimization involves adjusting catalysts (e.g., copper bromide in DMSO for coupling reactions ), solvent polarity, and reaction time. Characterization by H/C NMR and HRMS is critical to confirm structural integrity .

Q. How is the compound characterized to verify its purity and structural identity?

Methodological Answer: Standard characterization includes:

- Spectroscopic Analysis : H NMR (e.g., δ 8.59 ppm for aromatic protons) and C NMR to confirm substituent positions .

- Mass Spectrometry : HRMS (e.g., m/z 215 [M+H]) for molecular weight validation .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in pyrazole derivatives with hydroxyethyl substituents .

Q. What preliminary biological screening methods are applicable to assess its bioactivity?

Methodological Answer: In vitro assays are recommended for initial screening:

- Antimicrobial Activity : Agar diffusion assays against gram-positive/negative bacteria .

- Anti-inflammatory/Analgesic Tests : Carrageenan-induced edema models in rodents, with COX-2 inhibition assays .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer: Discrepancies often arise from variations in substituent groups or assay conditions. For example, 1,5-dimethylpyrazole derivatives show divergent antimicrobial efficacy depending on aryl substituents . To address this:

Q. What advanced experimental designs are suitable for studying its environmental fate or ecotoxicology?

Methodological Answer: Long-term ecological studies should follow frameworks like Project INCHEMBIOL :

Q. How can computational methods enhance mechanistic understanding of its reactivity or pharmacological action?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites of electrophilic attack .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites (e.g., kinase domains) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

- Chiral Chromatography : Use amylose-based columns for enantiomer separation .

- Asymmetric Catalysis : Employ palladium or copper catalysts with chiral ligands for stereoselective coupling .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., menthol esters) to isolate pure enantiomers .

Q. How can its potential as a precursor for novel heterocyclic scaffolds be systematically explored?

Methodological Answer:

- Diversity-Oriented Synthesis : React with morpholine or tetrazole derivatives under Mannich or Click chemistry conditions .

- Post-Functionalization : Introduce sulfonyl or trifluoromethyl groups via electrophilic substitution .

- Solid-Phase Synthesis : Use resin-bound intermediates for high-throughput library generation .

Tables of Key Data

| Property | Method | Reference |

|---|---|---|

| Log (Predicted) | DFT-based computational model | |

| H NMR (δ, ppm) | 400 MHz, DMSO-d | |

| Antimicrobial IC | Microdilution assay (S. aureus) | |

| Melting Point | 104–107°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.